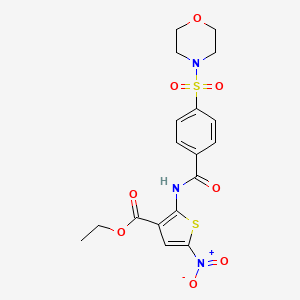

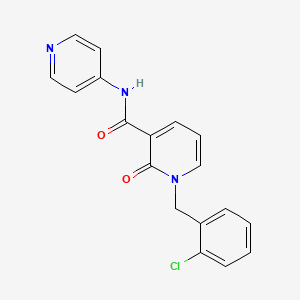

![molecular formula C23H23N7O3 B2821886 (3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920218-16-2](/img/structure/B2821886.png)

(3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, they have two nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

Triazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered ring with two carbon atoms and three nitrogen atoms . The exact molecular structure of the compound would require more specific information or computational chemistry techniques to determine.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands for transition metals, participate in cycloaddition reactions, and serve as building blocks in the synthesis of larger heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its exact molecular structure. Triazoles are generally stable compounds that can exist as either aromatic or non-aromatic depending on the arrangement of their nitrogen atoms .Aplicaciones Científicas De Investigación

Antiproliferative Activity

This compound has been investigated for its antiproliferative properties against various cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Compound 43 demonstrated potent antiproliferative activity, particularly against MGC-803 cells (IC50 value of 0.85 μM) while maintaining selectivity over normal cells (56.17 μM against GES-1). Mechanistic studies revealed that compound 43 induced apoptosis through the mitochondrial pathway, affecting mitochondrial membrane potential and caspase activation.

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new lysine-specific demethylase 1 (LSD1) inhibitors . These inhibitors play a crucial role in epigenetic regulation and have potential applications in cancer therapy. Compound 19, derived from this scaffold, potently inhibited USP28 (IC50 = 1.10 μM) with selectivity over USP7 and LSD1.

Antitumor Agents

[1,2,3]Triazolo[4,5-d]pyrimidine derivatives, including the compound , exhibit promising antitumor properties. Their bioactivities extend to antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects . Researchers continue to explore these derivatives for their therapeutic potential.

Neuroprotective Potential

While not directly studied for neuroprotection, compounds related to [1,2,3]triazolo[4,5-d]pyrimidine may have implications for brain disorders. For instance, lipopolysaccharide (LPS)-induced inflammatory mediators derived from this scaffold could impact neuroinflammation .

Other Applications

The [1,2,3]triazolo[4,5-d]pyrimidine core structure has relevance beyond the fields mentioned above. It serves as a precursor for more complex molecules, including those used in materials science and bio-utilities .

Mecanismo De Acción

Target of Action

The compound, also known as (3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity, even when compared to control drugs .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis . The downstream effects include a decrease in tumor cell proliferation and potential tumor shrinkage .

Pharmacokinetics

Given its potent inhibitory activity against cdk2, it can be inferred that the compound has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cells, particularly in tumor cells . This leads to a decrease in cell proliferation and potential shrinkage of tumors . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .

Action Environment

Direcciones Futuras

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c1-32-18-12-16(13-19(14-18)33-2)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTHNACFADPJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

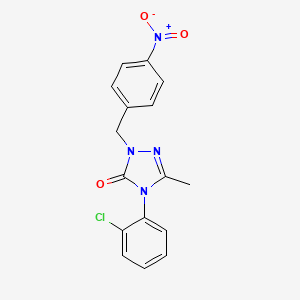

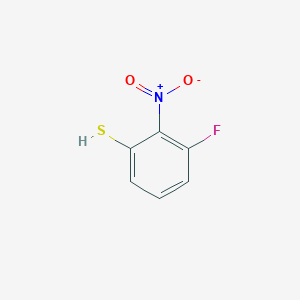

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)

![5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2821809.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2821810.png)

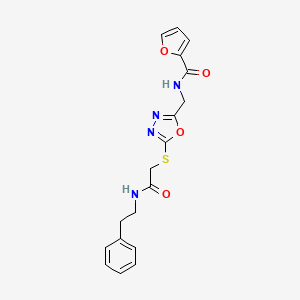

![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

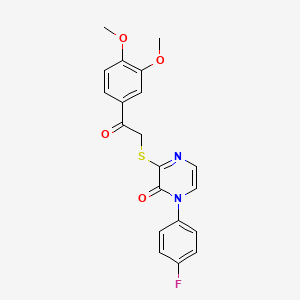

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)

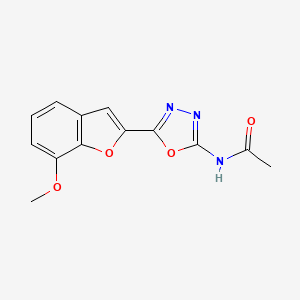

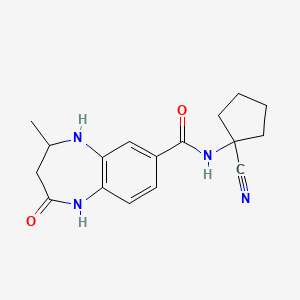

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)